molecular formula C18H11N3O B11510327 3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine

3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine

Cat. No.: B11510327
M. Wt: 285.3 g/mol
InChI Key: KMMMXKBCHSNPKO-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine is a heterocyclic compound that combines a furan ring, a triazole ring, and a phenanthridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenanthridine-9-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The phenanthridine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Brominated or nitrated phenanthridine derivatives.

Scientific Research Applications

3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antifungal activities. It has shown promising results in inhibiting the growth of various cancer cell lines and pathogenic microorganisms.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibitory activities and anticancer properties.

    1,2,4-Triazolo[1,5-a]pyridines: Exhibits various biological activities, including acting as enzyme inhibitors and potential therapeutic agents.

    1,2,4-Triazolo[4,3-b]triazines: Studied for their antimicrobial and antifungal activities.

Uniqueness

3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine is unique due to its combination of a furan ring, a triazole ring, and a phenanthridine moiety, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific research applications make it a valuable compound in medicinal chemistry and related fields.

Properties

Molecular Formula

C18H11N3O

Molecular Weight

285.3 g/mol

IUPAC Name

3-(furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine

InChI

InChI=1S/C18H11N3O/c1-2-8-14-12(6-1)13-7-3-4-9-15(13)21-17(14)19-20-18(21)16-10-5-11-22-16/h1-11H

InChI Key

KMMMXKBCHSNPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N4C2=NN=C4C5=CC=CO5

Origin of Product

United States

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